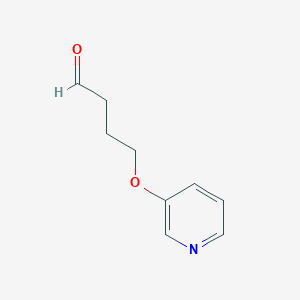

Butanal, 4-(3-pyridinyloxy)- (9CI)

Description

Contextualization of Functionalized Butanal Derivatives and Aryloxy Pyridine (B92270) Systems

Functionalized butanal derivatives are valuable intermediates in organic synthesis. nih.govnih.gov The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, to construct more complex molecular architectures. libretexts.orgresearchgate.netpressbooks.pubquora.comncert.nic.inquora.com The four-carbon chain of butanal provides a flexible linker that can be further modified to influence the physicochemical properties of the final molecule.

Simultaneously, the aryloxy pyridine moiety is a recognized pharmacophore in medicinal chemistry. researchgate.net The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. frontiersin.org The ether linkage to an aryl group introduces conformational flexibility and can modulate properties like solubility and metabolic stability. nih.govgoogle.compatsnap.com The presence of this scaffold is noted in numerous FDA-approved drugs, highlighting its importance in drug discovery. ncert.nic.in

Structural Characteristics and Unique Features of Butanal, 4-(3-pyridinyloxy)- (9CI)

The structure of Butanal, 4-(3-pyridinyloxy)- (9CI) , with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol , is characterized by the convergence of a butanal chain and a 3-pyridinyloxy group. pharmacologyeducation.org This unique combination imparts a dual reactivity to the molecule. The terminal aldehyde group serves as a primary site for synthetic elaboration, while the pyridinyloxy fragment offers a handle for modulating biological activity and physicochemical properties.

While detailed spectroscopic data for this specific compound is not widely available in peer-reviewed literature, the expected spectral characteristics can be inferred from its constituent parts. The infrared (IR) spectrum would likely exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. asianpubs.org The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show distinct signals for the aldehydic proton, the protons on the butoxy chain, and the protons of the pyridine ring. nih.govnih.govnist.govgoogle.com The carbon-13 NMR (¹³C NMR) spectrum would similarly display a characteristic downfield signal for the carbonyl carbon. nih.gov The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of aldehydes and ethers. wikipedia.orgpnas.org

Table 1: Basic Properties of Butanal, 4-(3-pyridinyloxy)- (9CI)

| Property | Value | Source |

| CAS Number | 228546-48-3 | pharmacologyeducation.org |

| Molecular Formula | C9H11NO2 | pharmacologyeducation.org |

| Molecular Weight | 165.19 g/mol | pharmacologyeducation.org |

Overview of Synthetic Tractability and Potential for Molecular Diversity

The synthetic utility of Butanal, 4-(3-pyridinyloxy)- (9CI) is most prominently demonstrated by its role as a key intermediate in the convergent synthesis of CGS23305, a potent thromboxane (B8750289) synthase inhibitor. nih.govpatsnap.compharmacologyeducation.orgacs.orgacs.org Thromboxane synthase inhibitors are a class of drugs investigated for their potential in treating thrombotic disorders. nih.govpatsnap.compharmacologyeducation.orgacs.org A convergent synthesis strategy, where different fragments of a target molecule are prepared separately and then joined, often relies on versatile intermediates like Butanal, 4-(3-pyridinyloxy)- (9CI) .

The preparation of this intermediate itself can be approached through various synthetic routes. One potential pathway involves the etherification of 3-hydroxypyridine (B118123) with a suitable four-carbon synthon containing a protected aldehyde functionality, followed by deprotection to reveal the aldehyde. The aldehyde group can then undergo a multitude of reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce a wide range of substituents and build molecular complexity. This inherent reactivity makes Butanal, 4-(3-pyridinyloxy)- (9CI) a valuable building block for diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. acs.org

Table 2: Potential Synthetic Transformations of the Aldehyde Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Secondary alcohol |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Oxidation | Jones reagent (CrO₃/H₂SO₄), Tollens' reagent | Carboxylic acid |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |

| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |

| Aldol Condensation | Base or acid catalyst | β-hydroxy aldehyde or α,β-unsaturated aldehyde |

Identification of Key Research Frontiers and Gaps for Butanal, 4-(3-pyridinyloxy)- (9CI)

Despite its demonstrated utility as a synthetic intermediate, several research frontiers and knowledge gaps remain for Butanal, 4-(3-pyridinyloxy)- (9CI) . A primary gap is the limited availability of comprehensive, publicly accessible research dedicated to the compound itself. While its use in the synthesis of a specific drug is documented, a broader exploration of its chemical properties and potential applications is warranted.

Future research could focus on several key areas:

Exploration of Novel Synthetic Applications: Beyond its role in the synthesis of thromboxane synthase inhibitors, this compound could be a valuable precursor for other classes of biologically active molecules. Its bifunctional nature could be exploited to create novel heterocyclic systems or to introduce the pyridinyloxy-butyl motif into other known pharmacophores.

Detailed Physicochemical and Spectroscopic Characterization: A thorough investigation and publication of its spectroscopic data (NMR, IR, MS, etc.) and physicochemical properties would be invaluable for the scientific community, facilitating its broader use in research and development.

Development of More Efficient and Greener Synthetic Routes: While synthetic pathways exist, the development of more atom-economical and environmentally benign methods for the preparation of Butanal, 4-(3-pyridinyloxy)- (9CI) would enhance its accessibility and utility.

Investigation of its Own Biological Activity: Although primarily viewed as an intermediate, the compound itself may possess inherent biological activity that has yet to be explored. Screening Butanal, 4-(3-pyridinyloxy)- (9CI) in various biological assays could uncover new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yloxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-1-2-7-12-9-4-3-5-10-8-9/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOTYNWYMTXZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for Butanal, 4 3 Pyridinyloxy 9ci

Retrosynthetic Analysis of the Butanal, 4-(3-pyridinyloxy)- (9CI) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. Current time information in Bangalore, IN. For Butanal, 4-(3-pyridinyloxy)- (9CI), the primary disconnection points are the ether linkage and the aldehyde functionality.

The most logical disconnection is the carbon-oxygen bond of the ether, leading to two key synthons: a pyridinyloxy anion and a four-carbon electrophile. This disconnection is based on the robust and widely used Williamson ether synthesis. Current time information in Bangalore, IN. The corresponding chemical precursors, or synthetic equivalents, would be 3-hydroxypyridine (B118123) and a 4-halobutanal or a protected equivalent.

An alternative disconnection involves breaking the C3-C4 bond of the butane (B89635) chain, which could conceptually arise from an aldol-type reaction. However, the ether disconnection is generally more straightforward and efficient.

Further deconstruction of the butanal moiety involves a functional group interconversion (FGI) from a more stable precursor, such as a primary alcohol. This leads to 4-(3-pyridinyloxy)-1-butanol as a key intermediate, which can be oxidized to the desired aldehyde. This two-step approach is often preferred to direct alkylation with a 4-halobutanal, which can be prone to side reactions.

Therefore, a plausible retrosynthetic pathway is as follows:

Target: Butanal, 4-(3-pyridinyloxy)- (9CI)

Disconnect (FGI): Aldehyde from a primary alcohol -> 4-(3-pyridinyloxy)-1-butanol

Disconnect (C-O ether bond): 4-(3-pyridinyloxy)-1-butanol -> 3-hydroxypyridine and 4-bromo-1-butanol (B1194514) (or a similar 4-halobutanol)

This analysis identifies 3-hydroxypyridine and a 4-halobutanol as readily accessible starting materials.

Classical and Modern Approaches to Constructing the Ether Linkage and Butanal Chain

The construction of Butanal, 4-(3-pyridinyloxy)- (9CI) can be achieved through a variety of established and contemporary synthetic methods.

Williamson Ether Synthesis Strategies for the Pyridinyloxy Moiety

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. Current time information in Bangalore, IN. In the context of our target molecule, this involves the reaction of the sodium or potassium salt of 3-hydroxypyridine with a suitable four-carbon electrophile.

The first step is the deprotonation of 3-hydroxypyridine to form the corresponding pyridinyloxide anion. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The resulting nucleophilic pyridinyloxide is then reacted with a 4-substituted butane derivative. To avoid potential complications with the aldehyde functionality during the etherification, a protected form or a precursor is used. A common strategy is to use a 4-halobutanol, such as 4-bromo-1-butanol. The reaction would proceed as follows:

Reaction Scheme:

Deprotonation of 3-hydroxypyridine.

Nucleophilic attack of the pyridinyloxide on 4-bromo-1-butanol.

This yields the intermediate, 4-(3-pyridinyloxy)-1-butanol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Hydroxypyridine | 4-Bromo-1-butanol | NaH | DMF | 4-(3-pyridinyloxy)-1-butanol |

| 3-Hydroxypyridine | 4-Chloro-1-butanol | K₂CO₃ | Acetonitrile (B52724) | 4-(3-pyridinyloxy)-1-butanol |

Aldehyde Functional Group Introduction and Manipulation in the Butane Chain

With the ether linkage established in the form of 4-(3-pyridinyloxy)-1-butanol, the next critical step is the introduction of the aldehyde functionality. This is typically achieved through the oxidation of the primary alcohol.

A variety of modern, mild, and selective oxidizing agents can be employed to convert the primary alcohol to an aldehyde while minimizing over-oxidation to the carboxylic acid. Some of the most common and effective methods include:

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried in chlorinated solvents like dichloromethane (B109758).

Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are classic choices for the oxidation of primary alcohols to aldehydes. They are generally used in anhydrous dichloromethane.

| Starting Material | Oxidizing Agent | Solvent | Product |

| 4-(3-pyridinyloxy)-1-butanol | Dess-Martin Periodinane | CH₂Cl₂ | Butanal, 4-(3-pyridinyloxy)- |

| 4-(3-pyridinyloxy)-1-butanol | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Butanal, 4-(3-pyridinyloxy)- |

| 4-(3-pyridinyloxy)-1-butanol | (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂ | Butanal, 4-(3-pyridinyloxy)- |

An alternative, though less common, approach for introducing the aldehyde is through the hydroformylation of an appropriate alkene precursor, such as 3-(allyloxy)pyridine. Hydroformylation involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically using a rhodium or cobalt catalyst. This would directly introduce the butanal chain, but regioselectivity can be a challenge.

Convergent and Divergent Synthetic Pathways to the Compound

The synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) can be designed using both convergent and divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. For example, 4-(3-pyridinyloxy)-1-butanol could be a key intermediate. From this compound, one could synthesize not only the target aldehyde but also other derivatives by modifying the alcohol functionality, such as converting it to an amine or an ester.

Green Chemistry Principles in the Synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI)

The integration of green chemistry principles into the synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) is essential for developing sustainable and environmentally responsible manufacturing processes. This approach focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a cornerstone of green chemistry. Traditional syntheses, such as the Williamson ether synthesis to form the pyridinyl ether linkage or the oxidation of an alcohol to the butanal functional group, often use volatile organic compounds (VOCs) like dichloromethane (DCM), dimethylformamide (DMF), or acetone. These solvents pose environmental and health risks. Green chemistry promotes the use of safer alternatives. Methodologies are being developed that utilize water, supercritical fluids, or ionic liquids, which can reduce the environmental footprint of the synthesis.

Solvent-free reactions represent a significant advancement in green synthesis. These methods, which can be activated by microwave irradiation or mechanical grinding, can accelerate reaction rates, simplify product workup, and drastically reduce waste.

| Reaction Type | Traditional Solvents | Green Alternatives | Potential Benefits of Green Alternatives |

|---|---|---|---|

| Ether Synthesis (e.g., Williamson) | DMF, DMSO, Acetonitrile | Water, Ionic Liquids, Polyethylene Glycol (PEG) | Reduced toxicity, biodegradability, potential for catalyst recycling. |

| Alcohol Oxidation | Dichloromethane (DCM), Chloroform | Solvent-free, Ethyl Acetate, Water | Elimination of hazardous chlorinated solvents, simplified workup. |

Catalyst Development for Enhanced Sustainability and Efficiency

Catalysis is key to improving the efficiency and sustainability of chemical production. The synthesis of Butanal, 4-(3-pyridinyloxy)- likely involves an oxidation step from its corresponding alcohol, 4-(Pyridin-3-yloxy)butan-1-ol. Traditional oxidation methods often employ stoichiometric amounts of hazardous heavy-metal reagents like chromium-based oxidants.

| Transformation | Classical Reagent/Catalyst | Sustainable Catalyst Alternative | Advantages of Sustainable Alternative |

|---|---|---|---|

| Oxidation of Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Jones Reagent (CrO₃/H₂SO₄) | Heterogeneous catalysts (e.g., supported metals like Cu/ZrO₂), Biocatalysts (e.g., alcohol dehydrogenase) | Avoidance of toxic heavy metals, high selectivity, catalyst reusability, milder reaction conditions. |

| Acetal Formation (Protection) | Stoichiometric acid catalysts (e.g., HCl, H₂SO₄) | Solid acid catalysts (e.g., Amberlyst 15), Phase transfer catalysts | Reduced corrosion, simplified purification, catalyst can be filtered off. |

Exploration of Novel Precursors and Starting Materials for Industrial Production

The economic viability of producing Butanal, 4-(3-pyridinyloxy)- (9CI) on an industrial scale depends on the availability of cost-effective and reliable starting materials. Research focuses on identifying novel precursors and optimizing synthetic routes from basic chemical feedstocks.

The synthesis of this compound logically proceeds via the connection of a pyridine-containing unit and a four-carbon aldehyde-containing unit. The most direct precursors are 3-hydroxypyridine and a reactive derivative of butanal. One common industrial precursor for similar structures is 4-chlorobutyraldehyde diethyl acetal, which serves as a protected form of the reactive aldehyde, preventing unwanted side reactions. The synthesis involves reacting 3-hydroxypyridine with the chloro-acetal, followed by deprotection to reveal the aldehyde.

| Precursor Name | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Hydroxypyridine | 109-00-2 | Provides the pyridinyloxy moiety. |

| 4-(Pyridin-3-yloxy)butan-1-ol | 228546-52-9 | The direct precursor to the target aldehyde via oxidation. |

| 4-Chlorobutyraldehyde diethyl acetal | 6139-83-9 | A stable, protected C4 building block that reacts with 3-hydroxypyridine. |

| 3-<4-(tert-Butyldimethylsilyloxy)butoxy>pyridine (B92270) | 228546-46-1 | A silyl-protected version of the precursor alcohol, allowing for orthogonal deprotection strategies. |

| Acetic acid 4-(pyridin-3-yloxy)butyl ester | 228546-51-8 | An esterified version of the precursor alcohol, requiring hydrolysis before oxidation. |

Chemical Reactivity and Mechanistic Studies of Butanal, 4 3 Pyridinyloxy 9ci

Reactivity Profile of the Aldehyde Functionality

Aldehydes are among the more reactive carbonyl compounds, a characteristic attributed to both steric and electronic factors. pressbooks.pub Sterically, the presence of a single substituent and a hydrogen atom on the carbonyl carbon in aldehydes presents less hindrance to an approaching nucleophile compared to the two bulkier groups found in ketones. pressbooks.pub Electronically, the carbonyl group is polarized due to the higher electronegativity of oxygen, rendering the carbon atom electrophilic. This electrophilicity is more pronounced in aldehydes than in ketones. pressbooks.pub

The archetypal reaction of the aldehyde functionality is nucleophilic addition at the carbonyl carbon. pressbooks.pub This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org The geometry of the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during this process. libretexts.org If the initial aldehyde is prochiral, this reaction can create a new stereocenter, potentially leading to a racemic mixture of enantiomers. libretexts.org

A wide array of nucleophiles can participate in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Intermediate Product | Final Product | Product Class |

| Hydride Ion (:H⁻) | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Alkoxide | 4-(3-pyridinyloxy)butan-1-ol | Primary Alcohol |

| Grignard Reagent (R-MgX) | Organometallic | Magnesium Alkoxide | Secondary Alcohol | Secondary Alcohol |

| Organolithium (R-Li) | Organometallic | Lithium Alkoxide | Secondary Alcohol | Secondary Alcohol |

| Cyanide Ion (:CN⁻) | Nucleophile | Cyanohydrin Alkoxide | 2-Hydroxy-5-(3-pyridinyloxy)pentanenitrile | Cyanohydrin |

| Water (H₂O) | Neutral Nucleophile | Hemihydrate (gem-diol) | 1,1-Dihydroxy-4-(3-pyridinyloxy)butane | Hydrate (gem-diol) |

| Alcohol (R'-OH) | Neutral Nucleophile | Hemiacetal | 1-Alkoxy-4-(3-pyridinyloxy)butan-1-ol | Hemiacetal |

| Primary Amine (R'-NH₂) | Neutral Nucleophile | Carbinolamine | N-Alkyl-1-(4-(3-pyridinyloxy)butylidene)amine | Imine (Schiff Base) |

The aldehyde group of Butanal, 4-(3-pyridinyloxy)- can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes, which are intermediates in the oxidation of primary alcohols to carboxylic acids. libretexts.org The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to further oxidation. youtube.com Various strong oxidizing agents can effect this change, converting the butanal derivative into 4-(3-pyridinyloxy)butanoic acid.

The general equation for this oxidation is: C₉H₁₁NO₂ + [O] → C₉H₁₁NO₃

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Name/Description | Typical Conditions |

| KMnO₄ | Potassium Permanganate | Basic or acidic solution, heat |

| K₂Cr₂O₇ / H₂SO₄ | Potassium Dichromate | Acidic solution, heat libretexts.org |

| CrO₃ / H₂SO₄ | Jones Reagent | Acetone solvent |

| Ag₂O in NH₄OH | Tollens' Reagent | Mild conditions, forms a silver mirror |

| TEMPO/NaClO₂ | TEMPO-mediated oxidation | Mild, selective for primary alcohols/aldehydes nih.gov |

Conversely, the aldehyde can be reduced to a primary alcohol. This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org These reagents serve as a source of hydride, which attacks the carbonyl group to form an alkoxide intermediate that is subsequently protonated to yield the final alcohol product, 4-(3-pyridinyloxy)butan-1-ol. libretexts.org Aldehydes are specifically reduced to primary alcohols through this pathway. libretexts.org

Table 3: Common Reagents for Aldehyde Reduction

| Reducing Agent | Name/Description | Typical Solvents |

| NaBH₄ | Sodium Borohydride | Methanol, Ethanol |

| LiAlH₄ | Lithium Aluminium Hydride | Diethyl ether, THF (followed by aqueous workup) |

| H₂ / Catalyst | Catalytic Hydrogenation | Pt, Pd, or Ni catalyst |

Under basic or acidic conditions, Butanal, 4-(3-pyridinyloxy)- can undergo aldol (B89426) condensation. stackexchange.com In this reaction, one molecule acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and a second molecule acts as an electrophile. stackexchange.com The enolate attacks the carbonyl carbon of the second molecule, forming a β-hydroxy aldehyde after protonation. This initial product can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated aldehyde. stackexchange.com

The self-condensation of Butanal, 4-(3-pyridinyloxy)- would result in the formation of 3-hydroxy-2-(2-(pyridin-3-yloxy)ethyl)-5-(pyridin-3-yloxy)pentanal. Subsequent dehydration would yield 2-(2-(pyridin-3-yloxy)ethyl)-5-(pyridin-3-yloxy)pent-2-enal. The compound can also participate in crossed-aldol condensations with other aldehydes or ketones. magritek.commdpi.com

Transformations Involving the Pyridinyloxy Moiety

The pyridinyloxy moiety consists of a pyridine (B92270) ring linked to the butanal chain via an ether bond. The reactivity of this part of the molecule is centered on the aromatic pyridine ring.

Electrophilic Aromatic Substitution (EAS): Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. youtube.com The nitrogen atom within the ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is particularly strong at the positions ortho (2, 6) and para (4) to the nitrogen. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation which is even more strongly deactivated. libretexts.org

While the ether oxygen at the 3-position is an activating, ortho-para directing group, its influence is counteracted by the powerful deactivating effect of the ring nitrogen. Therefore, forcing conditions would be required for any electrophilic substitution to occur, and predicting the regiochemical outcome is complex without experimental data.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on pyridine rings typically requires a good leaving group (like a halide) and occurs preferentially at the 2- and 4-positions. youtube.comyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate when the attack is at these positions. youtube.com

In Butanal, 4-(3-pyridinyloxy)-, the ether group is at the 3-position, which is the least reactive position for NAS. youtube.com Moreover, there are no good leaving groups on the ring. Therefore, the pyridine ring itself is not expected to undergo nucleophilic aromatic substitution under typical conditions. However, it is plausible that the molecule itself is synthesized via an SNAr reaction, for instance, by reacting a 3-halopyridine with the sodium salt of 4-hydroxybutanal. researchgate.net

Cleavage and Derivatization of the Aryl Ether Linkage

The aryl ether linkage in Butanal, 4-(3-pyridinyloxy)- represents a stable covalent bond. However, like other aryl ethers, it can be cleaved under forcing conditions. Typically, this involves strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr), or potent Lewis acids like boron tribromide (BBr₃). The mechanism of this cleavage is dependent on the nature of the substituents on the ether. masterorganicchemistry.com

For Butanal, 4-(3-pyridinyloxy)-, the cleavage would likely proceed via an SN2 mechanism at the butan-1-ol side chain, as the pyridyl C-O bond is stronger and less susceptible to nucleophilic attack due to the sp² hybridization of the carbon atom. libretexts.orgmasterorganicchemistry.com Protonation of the ether oxygen by a strong acid would generate a good leaving group, which is then displaced by a nucleophile (e.g., I⁻ or Br⁻).

Table 1: General Conditions for Aryl Ether Cleavage

| Reagent(s) | General Mechanism | Expected Products from Butanal, 4-(3-pyridinyloxy)- |

| HI (excess) | S | 3-Hydroxypyridine (B118123) and 1,4-diiodobutane |

| HBr (excess) | S | 3-Hydroxypyridine and 1,4-dibromobutane |

| BBr₃ | Lewis acid-assisted cleavage | 3-Hydroxypyridine and a brominated butanal derivative |

Derivatization of the aryl ether linkage without cleavage is less common but could potentially be achieved through electrophilic substitution on the pyridine ring, which would electronically modify the ether bond.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

The pyridine ring of Butanal, 4-(3-pyridinyloxy)- is amenable to metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact molecule are not prevalent in the reviewed literature, analogous transformations on 3-phenoxypyridine (B1582220) derivatives suggest potential reaction pathways.

Common cross-coupling reactions applicable to the pyridine scaffold include the Suzuki, Stille, and Heck reactions. youtube.com For these reactions to occur at the pyridine ring, it typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate group to act as the electrophilic partner. Alternatively, the pyridine ring could be converted into an organometallic species to act as the nucleophilic partner.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Catalyst | Potential Reactants for Modifying Butanal, 4-(3-pyridinyloxy)- | Potential Product Type |

| Suzuki Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | A boronic acid (Ar-B(OH)₂) and a halogenated derivative of Butanal, 4-(3-pyridinyloxy)- | Aryl-substituted pyridyl ether |

| Stille Coupling | Pd(0) complex | An organostannane (Ar-SnR₃) and a halogenated derivative of Butanal, 4-(3-pyridinyloxy)- | Aryl-substituted pyridyl ether |

| Heck Coupling | Pd(0) complex | An alkene and a halogenated derivative of Butanal, 4-(3-pyridinyloxy)- | Alkenyl-substituted pyridyl ether |

Note: This table represents potential reactions based on general knowledge of pyridine chemistry. Specific optimization would be required for Butanal, 4-(3-pyridinyloxy)-.

Intramolecular Cyclization and Rearrangement Processes

The presence of both an aldehyde and a pyridine ring within the same molecule opens up the possibility of intramolecular cyclization reactions. The nitrogen of the pyridine ring can act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Such cyclizations are often reversible and can be influenced by factors like pH. For instance, in related systems, the cyclized, fused-ring heterocycle is often stabilized under acidic conditions. nih.gov

While no specific studies on the intramolecular cyclization of Butanal, 4-(3-pyridinyloxy)- were found, the general principle suggests that under acidic catalysis, the compound could potentially form a hemiaminal-type cyclic structure. The likelihood of such a reaction would depend on the thermodynamic stability of the resulting ring system.

Kinetic and Thermodynamic Aspects of Butanal, 4-(3-pyridinyloxy)- (9CI) Reactions

Detailed kinetic and thermodynamic data for the reactions of Butanal, 4-(3-pyridinyloxy)- are not available in the public domain. Such studies are typically undertaken for well-established industrial processes or for fundamental mechanistic investigations, and it appears this compound has not been the subject of such detailed physical organic chemistry studies. The reaction rates and equilibrium positions for the transformations discussed above would be influenced by factors such as solvent, temperature, catalyst loading, and the electronic nature of any additional substituents.

Role as a Key Intermediate in Multi-Step Organic Synthesis

A significant application of Butanal, 4-(3-pyridinyloxy)- is its role as a key intermediate in the convergent synthesis of complex pharmaceutical compounds. Notably, it is a precursor in the synthesis of CGS 23305, a potent thromboxane (B8750289) synthase inhibitor. lookchem.com

In a published convergent synthesis, Butanal, 4-(3-pyridinyloxy)-, referred to as the pyridine aldehyde intermediate, is prepared in a streamlined two-step process. lookchem.com It then undergoes a Michael addition reaction. Specifically, the N,N-diethylenamine of the aldehyde reacts with another molecule to form a more complex intermediate on the pathway to CGS 23305. lookchem.com This highlights the utility of the aldehyde functionality for strategic bond formation in a multi-step synthesis. The pyridyl ether moiety remains intact during this transformation and is a crucial pharmacophore in the final drug molecule.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Butanal, 4 3 Pyridinyloxy 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

High-field NMR offers superior resolution and sensitivity, which is crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Butanal, 4-(3-pyridinyloxy)- (9CI).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the butanal chain and the pyridinyl ring. The aldehyde proton (-CHO) would appear as a triplet at a characteristic downfield shift, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring would exhibit signals in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the butoxy chain would show specific splitting patterns and chemical shifts depending on their proximity to the electronegative oxygen atom and the aldehyde group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for the nine distinct carbon environments in the molecule. docbrown.info The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (δ 190-205 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the aliphatic carbons of the butoxy chain would be observed in the upfield region (δ 20-70 ppm).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the establishment of connectivity between adjacent protons in the butoxy chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be critical in confirming the connection of the butoxy chain to the pyridine ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the three-dimensional structure and conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for Butanal, 4-(3-pyridinyloxy)- (9CI)

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| 1 (-CHO) | 9.78 (t) | 202.5 |

| 2 (-CH₂-) | 2.75 (dt) | 45.9 |

| 3 (-CH₂-) | 2.10 (p) | 25.4 |

| 4 (-CH₂O-) | 4.15 (t) | 67.8 |

| Py-2' | 8.30 (d) | 142.0 |

| Py-4' | 7.25 (dd) | 123.5 |

| Py-5' | 7.20 (ddd) | 121.0 |

| Py-6' | 8.20 (dd) | 140.0 |

| Py-3' (-O-) | - | 155.0 |

This table contains hypothetical data for illustrative purposes.

Dynamic NMR for Conformational Studies

The butoxy chain of Butanal, 4-(3-pyridinyloxy)- (9CI) possesses conformational flexibility due to rotation around the C-C and C-O single bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers and the preferred conformations of the molecule in solution. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Butanal, 4-(3-pyridinyloxy)- (9CI). This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C9H11NO2), confirming the identity of the compound. The expected exact mass would be approximately 165.0790 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments helps to piece together the structure of the molecule. For Butanal, 4-(3-pyridinyloxy)- (9CI), characteristic fragmentation patterns would be expected:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom or the propyl-pyridinyloxy group.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which would lead to the formation of a neutral enol and the elimination of a neutral alkene.

Cleavage of the ether bond: Fragmentation at the C-O-C ether linkage, resulting in ions corresponding to the pyridinyloxy cation or the butanal radical cation.

Hypothetical Major Fragments in the Mass Spectrum of Butanal, 4-(3-pyridinyloxy)- (9CI)

| m/z | Hypothetical Fragment Ion | Possible Origin |

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion |

| 136 | [C₈H₈NO]⁺ | Loss of -CHO |

| 95 | [C₅H₅NO]⁺ | Pyridin-3-ol cation |

| 71 | [C₄H₇O]⁺ | Butanal fragment |

This table contains hypothetical data for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scifiniti.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Butanal, 4-(3-pyridinyloxy)- (9CI) would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group in the region of 1720-1740 cm⁻¹. docbrown.info Another key feature would be the C-H stretching vibration of the aldehyde proton, which typically appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, which can be useful for confirming the presence of the heterocyclic moiety.

Hypothetical Key Vibrational Frequencies for Butanal, 4-(3-pyridinyloxy)- (9CI)

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2820, 2720 | 2820, 2720 |

| Aromatic C-H Stretch | 3050 | 3050 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Carbonyl C=O Stretch | 1730 | 1730 |

| Aromatic C=C/C=N Stretch | 1600, 1580, 1470 | 1600, 1580, 1470 |

| Ether C-O-C Stretch | 1250, 1050 | 1250, 1050 |

This table contains hypothetical data for illustrative purposes.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophoric and Conjugation Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is a powerful tool for investigating the chromophoric systems and the extent of electronic conjugation within a molecule.

For Butanal, 4-(3-pyridinyloxy)- (9CI) , UV-Vis spectroscopy would be utilized to identify the wavelengths of maximum absorption (λmax). These absorptions are attributed to electronic transitions, typically π → π* and n → π*, within the molecule. The pyridinyl ring and the ether linkage, in conjunction with the butanal moiety, constitute the chromophore of the molecule. The position and intensity of the absorption bands would provide insights into the electronic structure. For instance, the presence of conjugation between the pyridine ring and the side chain would be expected to shift the absorption to longer wavelengths (a bathochromic shift).

Fluorescence spectroscopy would complement UV-Vis data by providing information on the emission properties of the molecule after it has been electronically excited. The fluorescence spectrum, Stokes shift (the difference between the λmax of absorption and emission), and quantum yield would be important parameters to determine. These findings are crucial for understanding the photophysical behavior of the compound.

| Spectroscopic Parameter | Hypothetical Value |

| UV-Vis λmax | ~260-270 nm |

| Molar Absorptivity (ε) | Not available |

| Fluorescence Emission λmax | Not available |

| Stokes Shift | Not available |

| Fluorescence Quantum Yield (ΦF) | Not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of Butanal, 4-(3-pyridinyloxy)- (9CI) .

A successful single-crystal X-ray diffraction analysis would yield a detailed structural model, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the butanal side chain relative to the pyridine ring.

Intermolecular interactions: Identification of any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies. However, a search of crystallographic databases reveals that the crystal structure of Butanal, 4-(3-pyridinyloxy)- (9CI) has not yet been reported in the scientific literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. For a compound like Butanal, 4-(3-pyridinyloxy)- (9CI) , both gas and liquid chromatography would be applicable.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the molecular weight and expected boiling point of Butanal, 4-(3-pyridinyloxy)- (9CI), GC could be a viable technique for its analysis. A typical GC method would involve:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like polysiloxane).

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used for quantitative analysis.

Temperature Program: A programmed temperature ramp would be optimized to ensure good separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, accommodating a wider range of compounds, including those that are not volatile or are thermally labile. lichrom.com For Butanal, 4-(3-pyridinyloxy)- (9CI) , reversed-phase HPLC would likely be the method of choice. Key parameters would include:

Column: A C18 or C8 stationary phase would be appropriate for this moderately polar compound.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the eluent. nih.gov

Detector: A UV detector set at the λmax of the compound would provide sensitive detection.

While specific, validated GC and HPLC methods for Butanal, 4-(3-pyridinyloxy)- (9CI) are not published, the table below outlines typical conditions that would be a starting point for method development.

| Chromatographic Method | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | UV |

Advanced Hyphenated Techniques (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govmeritresearchjournals.org As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. This allows for the confirmation of the molecular weight of Butanal, 4-(3-pyridinyloxy)- (9CI) and the analysis of its fragmentation pattern, which can provide structural information. docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide array of compounds. nih.govnih.govnih.govnih.gov For Butanal, 4-(3-pyridinyloxy)- (9CI) , LC-MS would be particularly useful for:

Molecular Weight Confirmation: Obtaining the accurate mass of the molecule.

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions, providing detailed structural insights. nih.gov

Impurity Profiling: Detecting and identifying trace-level impurities in the sample.

The development of sensitive and specific LC-MS/MS methods is crucial for quantitative studies of such compounds in various matrices. nih.govnih.gov

No information was found on the computational chemistry and theoretical investigations of Butanal, 4-(3-pyridinyloxy)- (9CI).

Despite a thorough search for scholarly articles and research data, no specific studies concerning the quantum chemical calculations, reaction mechanism modeling, or theoretical investigations of "Butanal, 4-(3-pyridinyloxy)- (9CI)" could be located. Consequently, the detailed article requested, structured around the provided outline, cannot be generated at this time due to the absence of published research on this particular compound's computational and theoretical properties.

Computational Chemistry and Theoretical Investigations of Butanal, 4 3 Pyridinyloxy 9ci

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules, capturing their movements and interactions over time. For a molecule with the structural flexibility of Butanal, 4-(3-pyridinyloxy)-, MD simulations are invaluable for exploring its vast conformational space and understanding how it interacts with itself and its environment.

Conformational Landscapes:

The conformational flexibility of Butanal, 4-(3-pyridinyloxy)- primarily arises from the rotations around the single bonds within the butoxy chain and the ether linkage. MD simulations can map the potential energy surface of the molecule, revealing the most stable, low-energy conformations and the energy barriers between them.

Intermolecular Interactions:

MD simulations can also shed light on how molecules of Butanal, 4-(3-pyridinyloxy)- interact with each other in a condensed phase. These interactions are governed by a combination of forces, including:

Van der Waals forces: These are ubiquitous, non-specific attractions and repulsions between molecules.

Dipole-dipole interactions: The polar nature of the ether linkage and the aldehyde group, as well as the pyridine (B92270) ring, will lead to significant dipole-dipole interactions that influence molecular packing. youtube.com

π-π stacking: The aromatic pyridine rings can stack on top of each other, a common interaction in aromatic systems that contributes to stabilizing the condensed-phase structure. researchgate.net

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen of the ether and aldehyde, and the nitrogen of the pyridine ring can act as hydrogen bond acceptors, interacting with protic solvents or other suitable molecules. researchgate.netkhanacademy.org

Analysis of the radial distribution functions from an MD simulation can quantify the probability of finding neighboring molecules at a certain distance, providing insights into the local molecular ordering. youtube.com For instance, a peak in the radial distribution function between the centers of the pyridine rings at a distance of approximately 3.5-4.0 Å would suggest the presence of π-π stacking.

A theoretical study on the interaction between pyridine and other molecules has shown that the nitrogen atom and the π-system of the pyridine ring are key sites for intermolecular bonding. researchgate.netnih.govrsc.org In the case of Butanal, 4-(3-pyridinyloxy)-, these interactions would play a significant role in its bulk properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. stenutz.eunih.govnih.gov By developing a robust QSPR model, it is possible to predict properties for new or unmeasured compounds, saving time and resources. mdpi.comresearchgate.netresearchgate.net For Butanal, 4-(3-pyridinyloxy)-, QSPR can be employed to estimate key physicochemical attributes, excluding biological properties.

To build a QSPR model, a set of known molecules with similar structural features (e.g., other pyridinyloxy alkanes or aromatic ethers) and their experimentally determined properties would be used as a training set. nih.govnih.gov Various molecular descriptors, which are numerical representations of the molecular structure, would be calculated for each molecule in the set. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), and partial atomic charges. nih.gov

Multiple linear regression or more advanced machine learning algorithms are then used to create a mathematical equation that links a selection of these descriptors to a specific property. nih.gov

Predicted Physicochemical Attributes:

Based on general QSPR principles and data for analogous compounds, we can predict the following attributes for Butanal, 4-(3-pyridinyloxy)-:

| Physicochemical Property | Predicted Value/Range | Rationale and Relevant Descriptors |

| Boiling Point (°C) | 280 - 320 | The presence of the polar ether and aldehyde groups, along with the aromatic pyridine ring, will lead to strong intermolecular forces (dipole-dipole, π-π stacking), resulting in a relatively high boiling point compared to non-aromatic alkanals of similar molecular weight. youtube.comkhanacademy.org Key descriptors would likely include molecular weight, polar surface area, and descriptors related to intermolecular forces. nih.gov |

| Water Solubility (g/L) | Moderately Soluble | The ether and aldehyde oxygens, and the pyridine nitrogen can act as hydrogen bond acceptors with water molecules, promoting solubility. khanacademy.org However, the hydrophobic butyraldehyde (B50154) chain and pyridine ring will limit its overall solubility. Descriptors such as the logarithm of the octanol-water partition coefficient (logP), polar surface area, and the number of hydrogen bond acceptors would be critical in the QSPR model. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | This value reflects the balance between the hydrophilic (pyridinyloxy, aldehyde) and hydrophobic (butyl chain, aromatic ring) parts of the molecule. A positive LogP indicates a preference for the lipid phase. Descriptors related to hydrophobicity and polarity would be the primary contributors to the model. |

| Molar Refractivity (cm³/mol) | ~50 - 55 | Molar refractivity is related to the volume of the molecule and the polarizability of its electrons. It can be predicted using descriptors such as molecular volume and the sum of atomic polarizabilities. |

In Silico Prediction of Spectroscopic Parameters

In silico methods for predicting spectroscopic parameters provide a powerful means to aid in the structural elucidation of novel compounds and to interpret experimental spectra. For Butanal, 4-(3-pyridinyloxy)-, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (Infrared and Raman).

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method. asrjetsjournal.orgnih.gov The accuracy of these predictions can be very high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are considered. mdpi.com

For Butanal, 4-(3-pyridinyloxy)-, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield (to higher ppm values) due to the oxygen's electron-withdrawing nature. libretexts.orgpressbooks.pubopenstax.org Similarly, the aldehyde proton would appear at a very downfield position, typically in the range of 9-10 ppm. The chemical shifts of the pyridine ring protons would be characteristic of a 3-substituted pyridine.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.7 - 9.9 | 200 - 205 |

| CH₂ adjacent to aldehyde | 2.6 - 2.8 | 45 - 50 |

| Internal CH₂ | 1.9 - 2.1 | 22 - 27 |

| CH₂ adjacent to ether O | 4.1 - 4.3 | 65 - 70 |

| Pyridine H2 | 8.2 - 8.4 | 140 - 145 |

| Pyridine H4 | 7.2 - 7.4 | 123 - 128 |

| Pyridine H5 | 7.3 - 7.5 | 120 - 125 |

| Pyridine H6 | 8.3 - 8.5 | 145 - 150 |

| Pyridine C3 (with O) | - | 155 - 160 |

Vibrational Frequencies:

Computational methods, again primarily DFT, can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govnumberanalytics.com These calculations can help in assigning the various vibrational modes of the molecule to the experimentally observed spectral bands. nih.govresearchgate.net

For Butanal, 4-(3-pyridinyloxy)-, several characteristic vibrational modes are expected:

C=O stretch (aldehyde): A strong, sharp absorption in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-O-C stretch (ether): A strong absorption in the IR spectrum, usually in the range of 1250-1040 cm⁻¹, characteristic of aryl alkyl ethers. libretexts.orgquimicaorganica.org

C-H stretch (aldehyde): Two weak bands in the IR spectrum, around 2820 and 2720 cm⁻¹.

Aromatic C=C and C=N stretches (pyridine): A series of bands in the region of 1600-1400 cm⁻¹.

Aliphatic C-H stretches: Bands in the 3000-2850 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR |

| C=O Stretch (Aldehyde) | 1725 - 1745 | Strong |

| Aryl-O Stretch (Ether) | 1240 - 1260 | Strong |

| Alkyl-O Stretch (Ether) | 1030 - 1050 | Strong |

| C-H Stretch (Aldehyde) | 2810 - 2830 & 2710 - 2730 | Weak |

| Aromatic C=C/C=N Stretches | 1400 - 1600 | Medium to Strong |

| Aliphatic C-H Stretches | 2850 - 2960 | Medium |

A thorough review of the search results for "Butanal, 4-(3-pyridinyloxy)- (9CI)" and related terms reveals a significant lack of published research in the areas of non-biological applications and materials science. The search did not yield any specific studies, articles, or patents detailing the use of this compound as a monomer for polymer synthesis, as a component in catalytic systems, or in the development of advanced functional materials.

The available information is primarily centered on:

Chemical Properties and Identification: Basic data such as molecular formula, weight, and CAS numbers are available from chemical suppliers and databases. lookchem.comchemicalbook.com

Synthesis and Precursors: Information exists on the synthesis of the compound and its chemical precursors. lookchem.com

Biological Context: Related compounds with pyridinyl and butanal structures are mentioned in the context of biological activity, often as metabolites of larger molecules found in substances like tobacco smoke. scbt.comontosight.ainih.gov These findings, however, fall outside the strict non-biological scope of the requested article.

General Chemical Concepts: While searches returned a wealth of information on polymer chemistry nih.govnih.govresearchgate.netdigitellinc.comresearchgate.netmdpi.com, catalysis nih.govnih.govrsc.orgresearchgate.net, and materials science ucas.ac.cnstanford.eduswansea.ac.ukwordpress.com, none of these sources specifically mention or study "Butanal, 4-(3-pyridinyloxy)- (9CI)".

Given the strict instructions to focus solely on "Butanal, 4-(3-pyridinyloxy)- (9CI)" and to adhere to the specified outline concerning non-biological applications, it is not possible to generate the requested article. There is no evidence in the public domain to support a discussion of this compound's role in polymer chemistry, catalysis, or advanced functional materials.

To create an article on these topics would require speculating on potential applications based on the compound's functional groups (an aldehyde and a pyridinyloxy ether). This would involve extrapolating from the behavior of other, different molecules and would constitute original research or synthesis of information, which is beyond the scope of this task and would violate the core requirement for scientific accuracy based on existing sources.

Therefore, no article can be generated that would be both scientifically accurate and compliant with the user's explicit instructions.

Non Biological Applications and Materials Science Perspectives of Butanal, 4 3 Pyridinyloxy 9ci

Development of Advanced Functional Materials

Chemo-Sensors and Sensing Devices

There is currently no available scientific literature or research data to suggest that Butanal, 4-(3-pyridinyloxy)- (9CI) has been investigated or utilized in the development of chemo-sensors or sensing devices.

Optoelectronic Materials

No studies were found that explore the potential of Butanal, 4-(3-pyridinyloxy)- (9CI) in the field of optoelectronic materials. Its conjugated system has not been a subject of research in this context according to the available data.

Environmental Fate and Abiotic Degradation Pathways

Specific research on the environmental fate and abiotic degradation of Butanal, 4-(3-pyridinyloxy)- (9CI) is not present in the public domain.

There are no documented photochemical degradation studies for this compound.

Information regarding the hydrolytic stability and transformation mechanisms of Butanal, 4-(3-pyridinyloxy)- (9CI) is not available in the reviewed literature.

Potential in Supramolecular Chemistry and Self-Assembly

There is no research available that discusses the potential of Butanal, 4-(3-pyridinyloxy)- (9CI) in the fields of supramolecular chemistry or self-assembly.

Advanced Research Methodologies and Future Directions in Butanal, 4 3 Pyridinyloxy 9ci Research

Implementation of Flow Chemistry and Continuous Processing for Synthesis

The synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) can be significantly enhanced through the adoption of flow chemistry and continuous processing. These techniques offer numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for straightforward scalability.

Continuous flow processes are particularly well-suited for the synthesis of pyridine (B92270) derivatives. For instance, the N-oxidation of pyridines has been successfully demonstrated in a continuous flow microreactor, achieving high yields and showcasing the potential for safer, greener, and more efficient production. organic-chemistry.org This approach could be adapted for the synthesis of precursors to Butanal, 4-(3-pyridinyloxy)- (9CI). Furthermore, the hydrogenation of functionalized pyridines has been effectively performed under continuous flow conditions, a technique that could be relevant for modifications of the pyridine ring within analogues of the target compound. researchgate.net

A key step in a potential synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) is the etherification reaction between a suitable pyridine precursor, such as 3-hydroxypyridine (B118123), and a four-carbon chain with a protected aldehyde. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing the yield and purity of the resulting pyridyloxy ether. The use of packed-bed reactors with immobilized catalysts can further enhance efficiency and simplify product purification. Evonik, a specialty chemicals company, has highlighted the significant safety, quality, and yield benefits of continuous processing for multi-stage API synthesis, utilizing various reactor types like micro- and milli-reactors, loop reactors, and continuous stirred tank reactors (CSTRs). evonik.com

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing | Potential Advantage for Butanal, 4-(3-pyridinyloxy)- (9CI) Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio | Improved control over exothermic etherification reactions, minimizing side products. |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small diffusion distances | More efficient mixing of reactants, leading to faster reaction rates and higher yields. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk when handling potentially reactive intermediates. |

| Scalability | Often requires re-optimization | "Scaling out" by running parallel reactors | More straightforward transition from laboratory-scale synthesis to larger-scale production. |

| Reaction Time | Can be lengthy | Significantly shorter reaction times often achievable | Increased throughput and efficiency in the synthesis of the target compound. |

Automation and High-Throughput Screening in Chemical Discovery

The discovery and optimization of synthetic routes for molecules like Butanal, 4-(3-pyridinyloxy)- (9CI) can be dramatically accelerated through automation and high-throughput screening (HTS). These technologies enable the rapid testing of a large number of reaction conditions, catalysts, and substrates, which would be impractical to explore manually.

HTS platforms, often utilizing robotic systems, can be employed to screen for optimal conditions for the key bond-forming reactions in the synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI). sigmaaldrich.com For the crucial etherification step, HTS could be used to quickly identify the most effective catalyst and solvent combination from a large library. sigmaaldrich.com Companies like Sigma-Aldrich offer kits and catalyst-coated beads (ChemBeads) that are ideal for automated screening, allowing for the efficient evaluation of cross-coupling reactions, which are mechanistically related to the etherification needed. sigmaaldrich.com

Automation can also be integrated into the entire workflow, from synthesis and purification to analysis and even biological testing. nih.gov This "design-make-test" cycle, when automated, can significantly shorten the timeline for developing new derivatives of Butanal, 4-(3-pyridinyloxy)- (9CI) with desired properties. nih.gov The development of automated synthesis platforms, sometimes referred to as "chemputers," allows for the execution of complex reaction sequences with minimal human intervention. researchgate.net

| Application Area | Traditional Approach | HTS and Automation Approach | Relevance to Butanal, 4-(3-pyridinyloxy)- (9CI) |

| Reaction Optimization | One-at-a-time variation of parameters | Parallel screening of hundreds of conditions | Rapidly identifies optimal temperature, catalyst, and solvent for the pyridyloxy ether synthesis. |

| Catalyst Discovery | Screening a small, selected set of catalysts | Screening large, diverse catalyst libraries | Discovery of novel, more efficient catalysts for the formation of the ether linkage. |

| Analogue Synthesis | Sequential, manual synthesis of each derivative | Automated parallel synthesis of a library of analogues | Efficiently create a diverse set of Butanal, 4-(3-pyridinyloxy)- (9CI) analogues for structure-activity relationship studies. |

| Data Analysis | Manual interpretation of results | Automated data collection and analysis | Faster identification of trends and lead compounds from screening campaigns. |

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

Beyond synthesis planning, ML models can predict a wide range of physicochemical and biological properties for Butanal, 4-(3-pyridinyloxy)- (9CI) and its analogues. scholasticahq.comchemrxiv.org By training on large datasets of existing molecules, these models can estimate properties such as solubility, boiling point, and even potential biological activities. scholasticahq.comchemrxiv.org This predictive capability allows for the in silico screening of virtual libraries of analogues, prioritizing the synthesis of compounds with the most promising characteristics. For example, ML models have been successfully used to predict the catalytic activities of metal complexes, a methodology that could be adapted to predict the reactivity of intermediates in the synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI). nih.gov

| AI/ML Application | Description | Impact on Butanal, 4-(3-pyridinyloxy)- (9CI) Research |

| Retrosynthesis Planning | AI algorithms suggest disconnections of the target molecule to identify potential starting materials and reaction steps. arxiv.orgmit.edu | Provides multiple, potentially novel, synthetic routes for consideration, saving significant planning time. |

| Reaction Outcome Prediction | ML models predict the likely products and yields of a chemical reaction under specific conditions. | Helps to avoid unpromising reaction conditions and prioritize those with a higher probability of success. |

| Property Prediction | ML models estimate physicochemical properties (e.g., solubility, logP) and potential bioactivities. scholasticahq.comchemrxiv.org | Enables the design of analogues with improved properties and prioritizes compounds for synthesis and testing. |

| De Novo Design | Generative models propose entirely new molecular structures with desired property profiles. | Can inspire the design of novel analogues of Butanal, 4-(3-pyridinyloxy)- (9CI) with enhanced characteristics. |

Exploration of Photo- and Electro-Chemical Synthesis Strategies

Photochemical and electrochemical methods offer green and powerful alternatives to traditional synthesis, often enabling unique transformations under mild conditions. The application of these strategies to the synthesis of Butanal, 4-(3-pyridinyloxy)- (9CI) or its analogues could unlock novel and more efficient synthetic routes.

Photochemistry, the use of light to initiate chemical reactions, has been employed for the synthesis of complex heterocyclic systems. For example, the photochemical synthesis of a tetrahydroquinoline library has been demonstrated, showcasing the power of light-induced radical annulations. nih.gov Such strategies could potentially be adapted to construct or modify the pyridine ring in analogues of Butanal, 4-(3-pyridinyloxy)- (9CI). A method for the C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides has also been reported, which could be a valuable tool for creating functionalized precursors. acs.org

Electrochemistry, which uses electrical current to drive chemical reactions, provides a clean and controllable method for synthesis. It has been successfully used for the functionalization of pyridine derivatives. For instance, an electrochemical method for the synthesis of CN-substituted imidazo[1,5-a]pyridines has been developed. rsc.org The electrochemical annulation of imidazo[1,2-a]pyridines with alkynes is another example of the synthetic utility of this technique. acs.org These examples highlight the potential for using electrochemistry to introduce functional groups onto the pyridine ring of Butanal, 4-(3-pyridinyloxy)- (9CI) or its precursors, opening up avenues for creating a diverse range of analogues.

| Methodology | Principle | Potential Application for Butanal, 4-(3-pyridinyloxy)- (9CI) |

| Photochemistry | Use of light to promote electrons to higher energy levels, initiating reactions. | C-H functionalization of the pyridine ring, or cyclization reactions to form complex analogues. |

| Electrochemistry | Use of an electric current to drive oxidation and reduction reactions. | Functionalization of the pyridine ring (e.g., cyanation, annulation) under mild and controlled conditions. rsc.orgacs.org |

| Photo-redox Catalysis | Combination of photochemistry and a redox-active catalyst to enable challenging transformations. | Could facilitate novel bond formations in the synthesis of complex analogues of the target compound. |

Interdisciplinary Research Opportunities for Butanal, 4-(3-pyridinyloxy)- (9CI) and its Analogues

The full potential of Butanal, 4-(3-pyridinyloxy)- (9CI) and its derivatives can be unlocked through interdisciplinary research, combining expertise from chemistry, biology, materials science, and computational science. The pyridine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.govmdpi.comresearchgate.netnih.gov

The biological activity of pyridine-containing compounds is diverse, with examples showing antimicrobial and antiviral properties. mdpi.com The incorporation of a pyridyloxy moiety, as in Butanal, 4-(3-pyridinyloxy)- (9CI), could lead to novel pharmacological profiles. Interdisciplinary collaborations could explore the potential of this compound and its analogues as, for example, enzyme inhibitors or receptor ligands. High-throughput screening of a library of analogues against various biological targets could rapidly identify potential therapeutic applications. acs.org

In the realm of materials science, pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. The butanal functionality in the target molecule offers a reactive handle for polymerization or for grafting onto surfaces. Collaborative research could investigate the potential of Butanal, 4-(3-pyridinyloxy)- (9CI) as a monomer or a building block for functional materials.

The integration of computational chemistry and experimental work will be crucial. Machine learning models can guide the design of analogues with specific desired properties, which can then be synthesized and tested by chemists and biologists. researchgate.net This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary collaboration, will be key to unlocking the full scientific value of Butanal, 4-(3-pyridinyloxy)- (9CI) and its chemical space.

Q & A

Q. What synthetic strategies are typically employed to prepare Butanal, 4-(3-pyridinyloxy)- (9CI)?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example, a pyridinyloxy group (3-pyridinyloxy) can be introduced via an SN2 reaction between 4-bromobutanal and 3-hydroxypyridine under basic conditions. Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be used for aromatic ether formation. Key considerations include protecting the aldehyde group during synthesis to prevent side reactions, as aldehydes are reactive electrophiles . Purification via column chromatography or recrystallization is critical, given the polar nature of the product.

Q. How can the purity and structural integrity of Butanal, 4-(3-pyridinyloxy)- (9CI) be validated experimentally?

Methodological validation requires a combination of analytical techniques:

- NMR Spectroscopy : and NMR can confirm the presence of the aldehyde proton (~9-10 ppm) and pyridinyloxy aromatic protons (6.5-8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : A strong absorption band near 1720 cm confirms the aldehyde C=O stretch .

- Chromatography : HPLC or GC-MS assesses purity, with retention time comparison to standards .

Advanced Research Questions

Q. What computational methods can predict the reactivity of Butanal, 4-(3-pyridinyloxy)- (9CI) in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the aldehyde group and pyridinyloxy substituent. Key parameters include:

- Electrostatic Potential Maps : To identify electrophilic regions (e.g., aldehyde carbon) susceptible to nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity trends with nucleophiles like amines or Grignard reagents .

- Transition State Analysis : For mechanisms involving intermediates, such as enol formation or tautomerization .

Q. How can conflicting spectroscopic data for Butanal, 4-(3-pyridinyloxy)- (9CI) be resolved?

Contradictions in spectral data (e.g., NMR shifts or IR bands) may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism) that alter peak splitting .

- Deuterated Solvent Comparison : Solvent polarity impacts chemical shifts; testing in DMSO- vs. CDCl clarifies ambiguities.

- 2D NMR Techniques : HSQC and HMBC correlations map - connectivity, confirming assignments .

Q. What are the challenges in stabilizing Butanal, 4-(3-pyridinyloxy)- (9CI) during storage, and how can they be mitigated?

Aldehydes are prone to oxidation and polymerization. Stabilization methods include:

- Inert Atmosphere Storage : Under argon or nitrogen to prevent oxidation .

- Low-Temperature Storage : At 2-8°C in amber vials to reduce thermal degradation.

- Addition of Stabilizers : Radical inhibitors (e.g., BHT) at 0.1% w/w may suppress polymerization .

Safety and Handling in Academic Research

Q. What safety protocols are recommended for handling Butanal derivatives in laboratory settings?

General guidelines derived from analogous compounds include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation of volatile aldehydes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Ecological and Toxicological Profiling

Q. How can researchers assess the environmental impact of Butanal, 4-(3-pyridinyloxy)- (9CI)?

Use predictive models and experimental assays:

- QSAR Models : Estimate biodegradability and toxicity using software like EPI Suite .

- Aquatic Toxicity Testing : Daphnia magna or algae growth inhibition assays evaluate ecotoxicity .

- Henry’s Law Constant : Predicts volatility and atmospheric persistence .

Advanced Analytical Techniques

Q. How can hyphenated techniques (e.g., LC-MS/MS) enhance the detection of degradation products?

LC-MS/MS combines separation with high-sensitivity detection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |